BR103 Demonstrates Superior Potency Over Related Small Molecule Agonists in Human Macrophages
In human monocyte-derived macrophages (HMDMs), BR103 (agonist 3) induces Ca2+ release with an EC50 of 22 ± 8 nM. This is a >2-fold improvement in potency compared to agonist 1 (EC50 = 50 ± 20 nM) and a >6-fold improvement over agonist 2 (EC50 = 140 ± 60 nM) from the same structural series [1]. This higher potency translates to more robust activation of downstream signaling pathways at lower concentrations.
| Evidence Dimension | Agonist Potency (EC50 for Ca2+ Release) |
|---|---|
| Target Compound Data | 22 ± 8 nM |
| Comparator Or Baseline | Agonist 1: 50 ± 20 nM; Agonist 2: 140 ± 60 nM |
| Quantified Difference | BR103 is 2.3x more potent than agonist 1 and 6.4x more potent than agonist 2 |
| Conditions | Human monocyte-derived macrophages (HMDMs); intracellular Ca2+ mobilization assay |
Why This Matters
Greater potency allows for lower working concentrations, reducing the risk of off-target effects and compound solubility issues in complex biological assays.
- [1] Lohman RJ, et al. Exploiting a novel conformational switch to control innate immunity mediated by complement protein C3a. Nat Commun. 2017;8(1):351. (Figure 2a) View Source
